![molecular formula C13H15N3O B1465549 5-[Methyl(phenethyl)amino]-3-pyridazinol CAS No. 1353499-54-3](/img/structure/B1465549.png)
5-[Methyl(phenethyl)amino]-3-pyridazinol
Overview
Description
5-[Methyl(phenethyl)amino]-3-pyridazinol is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[Methyl(phenethyl)amino]-3-pyridazinol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridazine derivatives.
Reaction with Phenethylamine: Pyridazine is reacted with phenethylamine under controlled conditions to introduce the phenethyl group.
Methylation: The resulting product is subjected to methylation, using methylating agents such as methyl iodide, under basic conditions to yield the final compound.
Industrial Production Methods: Industrial production may leverage similar synthetic routes but optimized for large-scale manufacturing. This includes using continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-[Methyl(phenethyl)amino]-3-pyridazinol can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, using agents such as sodium borohydride, can transform the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions allow the replacement of functional groups, expanding the compound's chemical versatility.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed:
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. In biology, it shows promise as a biochemical probe for studying enzyme interactions.
Medicine: In medicine, 5-[Methyl(phenethyl)amino]-3-pyridazinol is being explored for its potential as a therapeutic agent. Its structure allows it to interact with specific biological pathways, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, polymers, and advanced materials. Its ability to undergo diverse chemical reactions makes it valuable for producing novel materials with unique properties.
Mechanism of Action
Effects and Molecular Targets: 5-[Methyl(phenethyl)amino]-3-pyridazinol exerts its effects primarily through binding to specific receptors and enzymes. Its phenethyl group enhances its affinity for these targets, influencing various signaling pathways and biological processes.
Molecular Pathways: The compound is known to modulate pathways related to neurotransmitter activity, making it a potential candidate for addressing neurological disorders. It also affects pathways involved in inflammation and cell proliferation, suggesting applications in anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Unique Features: Compared to similar compounds, 5-[Methyl(phenethyl)amino]-3-pyridazinol stands out due to its unique substitution pattern, which imparts specific chemical and biological properties.
List of Similar Compounds:
4-[Methyl(phenethyl)amino]-3-pyridazinol: Similar in structure but with a different substitution pattern, altering its reactivity.
5-[Ethyl(phenethyl)amino]-3-pyridazinol:
5-[Methyl(phenethyl)amino]-4-pyridazinol: Variation in the pyridazine ring position affects its interaction with biological targets.
Properties
IUPAC Name |
4-[methyl(2-phenylethyl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16(12-9-13(17)15-14-10-12)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYAWWDMHCXSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2=CC(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


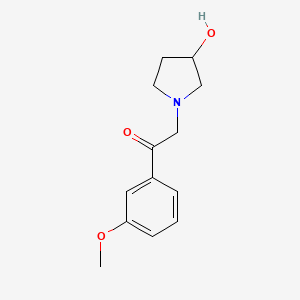
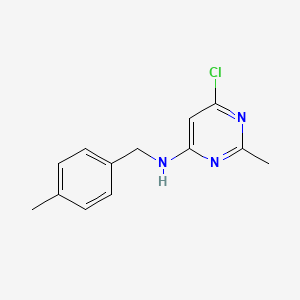
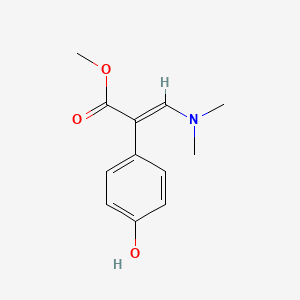
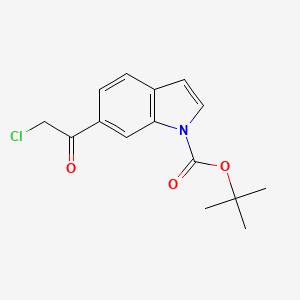

![Ethyl 3-[(cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465473.png)
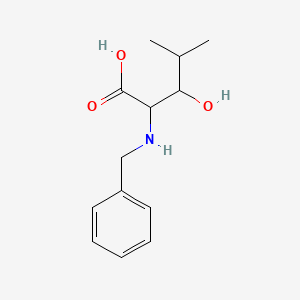
![2-Chloro-1-(6-methoxy[1,5]naphthyridin-4-yl)-1-ethanone](/img/structure/B1465475.png)
![(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465476.png)
![5-[(tert-Butoxycarbonyl)amino]-2-furoic acid](/img/structure/B1465478.png)
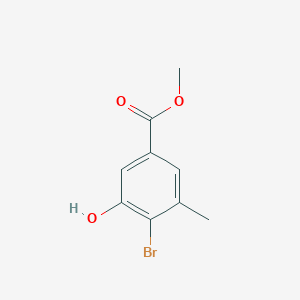
![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B1465484.png)
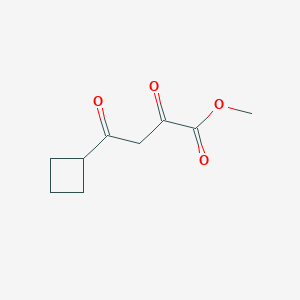
![1-(2-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1465489.png)
